5,3'-Dihydroxyflavone: A Targeted Disruptor of Non-Genomic Androgen Signaling and Inflammatory Pathways
5,3'-Dihydroxyflavone: A Targeted Disruptor of Non-Genomic Androgen Signaling and Inflammatory Pathways
The following technical guide details the chemical structure, pharmacological properties, and experimental applications of 5,3'-Dihydroxyflavone (5,3'-DHF) , also identified in drug development contexts as KCI807 .
Technical Monograph & Experimental Guide
Executive Summary
5,3'-Dihydroxyflavone (CAS: 6665-68-5) is a naturally occurring flavone and a potent synthetic lead compound (KCI807).[1] Unlike non-selective kinase inhibitors, 5,3'-DHF has emerged as a high-precision chemical probe that selectively disrupts the protein-protein interaction (PPI) between the Androgen Receptor (AR) and the transcription factor ELK1 . This mechanism is critical for treating Castration-Resistant Prostate Cancer (CRPC) where standard anti-androgens fail. Additionally, the compound exhibits significant anti-inflammatory activity by downregulating JAK/COX-2 signaling.[2]
This guide provides the structural basis for its activity, validated synthesis protocols, and assay methodologies for researchers investigating nuclear receptor signaling and inflammation.
Chemical Architecture & Physicochemical Properties
Structural Analysis
5,3'-DHF belongs to the flavone subclass (2-phenylchromen-4-one). Its activity is dictated by the specific positioning of hydroxyl groups on the A and B rings.
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A-Ring (Position 5-OH): Forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "locked" conformation increases lipophilicity and membrane permeability but reduces fluorescence quantum yield compared to 3-hydroxyflavones.
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B-Ring (Position 3'-OH): This is the "warhead" for biological interaction but also the metabolic "soft spot." It is essential for hydrogen bonding within the AR-ELK1 interface.
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C-Ring: Lacks a 3-OH group, distinguishing it from flavonols (like quercetin). This absence prevents rapid oxidative degradation often seen in flavonols.
Physicochemical Data Table
| Property | Value | Context |
| Molecular Formula | C₁₅H₁₀O₄ | - |
| Molecular Weight | 254.24 g/mol | Small molecule, Rule of 5 compliant |
| CAS Number | 6665-68-5 | - |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity; crosses cell membranes |
| Solubility | DMSO (>20 mg/mL), Ethanol | Poor water solubility; requires carrier for in vivo use |
| pKa | ~7.2 (3'-OH), ~11.5 (5-OH) | 3'-OH deprotonates at physiological pH; 5-OH is H-bonded |
| λmax (MeOH) | ~268 nm (Band II), ~340 nm (Band I) | Typical flavone absorption |
Mechanism of Action (MOA)
Oncology: The AR-ELK1 Axis (KCI807)
In Castration-Resistant Prostate Cancer (CRPC), the Androgen Receptor (AR) often remains active despite low androgen levels.[3] A critical, non-canonical pathway involves the AR tethering to ELK1 (an ETS-domain transcription factor) to drive cell growth genes.
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Standard Anti-androgens (e.g., Enzalutamide): Block the Ligand Binding Domain (LBD).
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5,3'-DHF (KCI807): Does not bind the LBD. Instead, it binds to a specific interface that prevents AR from docking onto ELK1. This retains the AR's ability to regulate other genes (reducing side effects) while selectively blocking the proliferative AR-ELK1 program.
Inflammation: JAK/COX-2 Suppression
In macrophage models (RAW 264.7), 5,3'-DHF inhibits the phosphorylation of Janus Kinase 1 (JAK1) , subsequently preventing the nuclear translocation of STAT factors that drive Cyclooxygenase-2 (COX-2) expression. This results in reduced Prostaglandin E2 (PGE2) synthesis.
MOA Visualization
Figure 1: Dual mechanism of action. Left: Disruption of AR-ELK1 interaction in prostate cancer. Right: Inhibition of JAK1/COX-2 signaling in inflammation.
Experimental Protocols
Chemical Synthesis (Claisen-Schmidt Condensation)
Since 5,3'-DHF is not always commercially available in bulk, the following synthesis route is the industry standard for generating high-purity flavones.
Reagents:
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2,6-Dihydroxyacetophenone (Starting Material A)
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3-Hydroxybenzaldehyde (Starting Material B)
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KOH (50% aq), Ethanol, Iodine (I₂), DMSO.
Protocol:
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Chalcone Formation:
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Dissolve 10 mmol of 2,6-dihydroxyacetophenone and 10 mmol of 3-hydroxybenzaldehyde in 20 mL Ethanol.
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Add 10 mL of 50% KOH dropwise at 0°C.
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Stir at room temperature for 24–48 hours. The solution will turn deep orange/red (Chalcone formation).
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Acidify with 1M HCl to precipitate the chalcone. Filter and recrystallize from ethanol.
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Cyclization (Oxidative Cyclization):
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Dissolve the chalcone (5 mmol) in DMSO (10 mL).
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Add a catalytic amount of Iodine (I₂, 0.1 mmol).
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Reflux at 140°C for 2–4 hours.
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Pour into crushed ice/water containing sodium thiosulfate (to remove excess iodine).
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The precipitate is crude 5,3'-dihydroxyflavone.
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Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
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Biological Assay: BRET (Bioluminescence Resonance Energy Transfer)
To verify the activity of 5,3'-DHF as an AR-ELK1 inhibitor (KCI807), a BRET assay is the gold standard.
Objective: Measure the disruption of the physical interaction between AR and ELK1 in live cells.
Materials:
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HEK293T cells.
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Plasmids: AR-Luciferase (Donor) and ELK1-YFP (Acceptor).
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Substrate: Coelenterazine h.
Workflow:
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Transfection: Transfect HEK293T cells with AR-Luc and ELK1-YFP plasmids using Lipofectamine.
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Treatment: 24h post-transfection, treat cells with 5,3'-DHF (0.1 – 10 µM) for 4 hours.
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Control: Enzalutamide (Negative control for this specific interaction).
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Activation: Add 1 nM Dihydrotestosterone (DHT) to induce AR nuclear translocation.
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Measurement: Add Coelenterazine h (5 µM). Measure emission at 480 nm (Luciferase) and 535 nm (YFP).
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Calculation:
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Result: A decrease in BRET ratio indicates successful disruption of the AR-ELK1 complex.
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In Vitro Inflammation Model (Macrophage Scratch Assay)
Objective: Assess wound healing and anti-inflammatory potential.[2][4]
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Seeding: Plate cells in 6-well plates and grow to 90% confluence.
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Scratch: Create a scratch using a sterile 200 µL pipette tip. Wash with PBS to remove debris.
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Induction & Treatment:
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Imaging: Capture images at 0h and 24h.
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Gene Expression (qPCR): Extract RNA at 24h. Target primers: COX2, JAK1.
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Expected Result: Dose-dependent reduction in COX2 mRNA and accelerated scratch closure compared to LPS-only control.
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Pharmacokinetics & Optimization Strategy
The Liability: The 3'-hydroxyl group is a primary site for Phase II metabolism (glucuronidation and sulfation), leading to a short half-life (~6 hours in rodents).
Optimization Logic:
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Methylation: Converting 3'-OH to 3'-OMe (methoxy) often improves metabolic stability but abolishes activity for the AR-ELK1 target, indicating the 3'-OH is a strict hydrogen bond donor requirement for this specific interaction.
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Formulation: To bypass metabolic clearance, current research focuses on nano-encapsulation or localized delivery (e.g., intra-tumoral) rather than structural modification of the pharmacophore.
References
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Rosati, R. et al. (2016). Strategy for Tumor Selective Disruption of Androgen Receptor Function in the Spectrum of Prostate Cancer. AACR Journals. Link
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Key Finding: Identification of KCI807 (5,3'-DHF) as the lead compound disrupting AR-ELK1.[3]
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Varghese, B. et al. (2026). Evaluation of wound healing and anti-inflammatory property of 5,3'-dihydroxyflavone and gene expression of JAK and COX-2 in lipopolysaccharide-induced RAW 264.7 cell line. ResearchGate. Link
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Key Finding: Mechanistic downregulation of JAK/COX-2 and wound healing acceleration.[2]
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PubChem Compound Summary. (n.d.). 5,3'-Dihydroxyflavone (CID 676030).[1] National Center for Biotechnology Information. Link
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Key Finding: Validated physicochemical properties and CAS registry.[1]
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Kawase, M. et al. (2000). Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Anticancer Research. Link
- Key Finding: Structure-activity relationships (SAR) of dihydroxyflavones in cancer models.
